Pentyl octanoate, also known as octanoic acid pentyl ester or amyl caprylate, is an organic compound classified as a fatty acid ester. Its molecular formula is , and it has a molecular weight of approximately 214.34 g/mol. This compound is characterized by a boiling point of 260.2 °C and a melting point of -34.8 °C, indicating its liquid state at room temperature . Pentyl octanoate is synthesized through the condensation of octanoic acid with pentan-1-ol, resulting in an esterification reaction that forms this compound .
The primary method for synthesizing pentyl octanoate is through esterification, where octanoic acid reacts with pentan-1-ol. This process can be catalyzed by acids such as sulfuric acid to increase the reaction rate. The general reaction can be summarized as follows:
In addition to traditional chemical synthesis, enzymatic methods using lipases have been explored for producing pentyl octanoate. These methods offer advantages such as milder reaction conditions and higher specificity .
Pentyl octanoate has several applications across various industries:
Research on the interactions of pentyl octanoate with biological systems is still emerging. Preliminary studies indicate that it may influence lipid metabolism and could interact with cellular membranes due to its ester nature. Further investigation into its pharmacokinetics and potential therapeutic effects could provide deeper insights into its biological significance .
Pentyl octanoate shares structural similarities with several other fatty acid esters. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Hexyl hexanoate | Shorter carbon chain compared to pentyl octanoate | |
Octyl acetate | Acetic acid derivative with a shorter chain | |
Decyl decanoate | Longer carbon chain, providing different properties | |
Butyl butyrate | Similar structure but shorter chains |
Uniqueness of Pentyl Octanoate: Pentyl octanoate stands out due to its specific carbon chain length (five carbons from the alcohol and eight from the fatty acid), which influences its physical properties, flavor profile, and potential applications in food and fragrance industries.
The synthesis of pentyl octanoate proceeds through direct esterification between octanoic acid and pentanol (1-pentanol) via the Fischer esterification mechanism [5]. This acid-catalyzed reaction follows a nucleophilic acyl substitution pathway characterized by the formation of a tetrahedral intermediate [6] [7]. The mechanism involves six distinct steps: protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, formation of the tetrahedral intermediate, elimination of water, and final deprotonation to yield the ester product [5] [7].
The reaction mechanism initiates with protonation of the carboxylic acid carbonyl group by the acid catalyst, rendering the carbon center more electrophilic and susceptible to nucleophilic attack [6] [7]. The alcohol molecule subsequently attacks the protonated carbonyl carbon, generating a tetrahedral intermediate structure [5]. A series of proton transfers occur within this intermediate, followed by elimination of water as the leaving group [7]. The final deprotonation step regenerates the acid catalyst and produces the desired ester product [5] [6].
Research has demonstrated that the esterification of pentanoic acid with methanol using Amberlyst 15 heterogeneous catalyst achieves 93% conversion at 333.15 Kelvin with a methanol to pentanoic acid molar ratio of 10:1 and 7% catalyst loading [8]. The activation energy for this process was determined to be 39.5 kilojoules per mole with a pre-exponential factor of 1.8 × 10³ liters squared per gram per mole per hour [8]. These kinetic parameters follow the Eley-Rideal kinetic model, which accounts for the adsorption of reactants on the catalyst surface [8].
The catalytic mechanism for tin-based catalysts involves the formation of stannous carboxylate as the catalytically active species [9]. Stannous oxide reacts with the carboxylic acid to form tin carboxylate, which then facilitates the esterification reaction through Lewis acid catalysis [9]. This mechanism demonstrates the versatility of different catalyst systems in promoting the formation of pentyl octanoate [9].
Table 1: Thermodynamic Properties of Pentyl Octanoate
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₆O₂ |
Molecular Weight (g/mol) | 214.3443 |
Boiling Point (K) | 533.36 |
Melting Point (K) | 238.4-238.7 |
CAS Registry Number | 638-25-5 |
IUPAC Name | Pentyl octanoate |
Industrial production of pentyl octanoate can be accomplished using either continuous flow or batch reactor configurations, each presenting distinct advantages and limitations [10] [11]. Batch reactors offer simplicity in operation and lower capital costs but suffer from longer residence times and limited scalability [11]. Conversely, continuous flow systems provide enhanced mass transfer, better temperature control, and improved process efficiency [12] [13].
Research comparing plug flow reactors and continuous stirred tank reactors for esterification reactions has revealed that plug flow reactors achieve superior conversion rates under equivalent operating conditions [10] [11]. For ethanol feed rates varying from 100 to 300 moles per hour with reactor volumes of 7.9 cubic meters, plug flow reactors demonstrated conversions ranging from 65.9% to 28.8%, while continuous stirred tank reactors achieved 63.6% to 28.9% conversion [10]. The superior performance of plug flow reactors results from more uniform residence time distribution and enhanced driving force for the reaction [10] [11].
Continuous flow microreactors have emerged as particularly effective systems for ester synthesis, offering several advantages over traditional batch processes [12]. A helical continuous-flow microreactor with 10 meters length and 0.5 millimeters diameter achieved over 89% yield of myristyl acrylate within 300 seconds at 110°C [12]. The enhanced performance results from improved mass transfer characteristics, precise temperature control, and reduced diffusion limitations inherent in microreactor systems [12].
The implementation of packed bed bioreactors for pentyl octanoate synthesis using immobilized lipase catalysts has demonstrated significant potential [14]. Research utilizing Lipozyme RM IM in a continuous packed bed configuration achieved optimal performance at 30°C with substrate to enzyme ratios of 0.55 millimoles substrate per minute per gram enzyme [14]. The continuous operation yielded approximately 60 millimoles of ester for 0.5 grams enzyme loading while maintaining minimal enzymatic deactivation [14].
Table 2: Reactor Performance Comparison for Esterification
Reactor Type | Residence Time | Conversion (%) | Temperature Control | Scalability | Capital Cost |
---|---|---|---|---|---|
Batch Reactor | 2-8 hours | 65-85 | Good | Limited | Low |
Continuous Stirred Tank Reactor (CSTR) | 30-60 minutes | 60-75 | Excellent | Good | Moderate |
Plug Flow Reactor (PFR) | 20-40 minutes | 70-90 | Moderate | Excellent | Moderate |
Packed Bed Reactor | 1-3 hours | 75-95 | Good | Good | High |
Microreactor | 5-20 minutes | 80-95 | Excellent | Limited | High |
The selection and optimization of catalytic systems for pentyl octanoate synthesis involves careful consideration of homogeneous versus heterogeneous catalysts, each presenting unique advantages and challenges [15]. Homogeneous catalysts, primarily mineral acids such as sulfuric acid and hydrochloric acid, offer high catalytic activity and selectivity but present significant separation and environmental challenges [16] [17]. Heterogeneous catalysts provide advantages in terms of recyclability, ease of separation, and environmental compatibility, though often at the expense of reduced catalytic activity [15] [18].
Zeolite-based heterogeneous catalysts have demonstrated exceptional performance for esterification reactions [18] [19]. ZSM-5 zeolite synthesized via modified hydrothermal methods exhibits stronger acidity compared to sulfuric acid, particularly after 50 minutes of reaction time [18]. The enhanced performance results from the zeolite crystal structure, which determines acidic strength and provides superior catalytic activity while eliminating corrosion and equipment damage associated with mineral acids [18]. Natural zeolites have also proven effective, with Bayah natural zeolite achieving 45.03% conversion compared to 15.19% for sulfuric acid under equivalent conditions [17].
Ion exchange resins represent another important class of heterogeneous catalysts for ester synthesis [16] [20]. Amberlyst 70 has been identified as particularly effective for esterification reactions, demonstrating high catalytic activity and excellent recyclability [20]. The total acid site concentration correlates directly with reaction rate and conversion, enabling optimization through catalyst loading adjustments [20]. Research has shown that increasing catalyst loading from 4% to 8% significantly reduces reaction time while maintaining high conversion rates [8].
Magnetic-responsive solid acid catalysts prepared via in situ polymerization of poly(ionic liquid)s on iron oxide silica nanoparticles have emerged as innovative heterogeneous systems [21]. Under optimal conditions (10 weight percent catalyst, 6 hours, 70°C, methanol to palmitic acid molar ratio of 12:1), these catalysts achieved 94% conversion for palmitic acid esterification [21]. The magnetic properties facilitate easy catalyst separation and reuse, addressing key limitations of conventional heterogeneous systems [21].
Table 3: Comparison of Catalyst Systems for Esterification
Catalyst Type | Category | Operating Temperature (°C) | Advantages | Disadvantages |
---|---|---|---|---|
Sulfuric Acid (H₂SO₄) | Homogeneous | 60-100 | High activity | Corrosive, Separation issues |
Amberlyst 15 | Heterogeneous | 60-80 | Reusable, Easy separation | Limited thermal stability |
Amberlyst 70 | Heterogeneous | 50-75 | High thermal stability | Higher cost |
ZSM-5 Zeolite | Heterogeneous | 40-60 | Strong acidity, Eco-friendly | Requires activation |
Natural Zeolite | Heterogeneous | 40-70 | Low cost, Natural | Lower activity |
Lipozyme RM IM | Enzymatic | 30-60 | Mild conditions, Selective | Higher cost, Limited stability |
Process intensification through azeotropic distillation represents a critical strategy for enhancing pentyl octanoate production efficiency by continuously removing water from the reaction equilibrium [22] [23] [24]. The esterification reaction is inherently limited by chemical equilibrium, and water removal drives the reaction toward ester formation while preventing reverse hydrolysis [23] [24]. Azeotropic distillation systems utilize organic solvents such as toluene or benzene to form azeotropic mixtures with water, enabling efficient separation and removal [22] [25].
The Dean-Stark apparatus serves as the fundamental equipment for azeotropic water removal in esterification processes [25] [24]. This specialized glassware, invented by Ernest W. Dean and David D. Stark in 1920, enables continuous extraction of water from reaction mixtures through azeotropic distillation [24]. The apparatus functions by collecting the azeotropic mixture of water and organic solvent, allowing phase separation, and returning the organic phase to the reaction while removing the aqueous phase [25] [24]. This process effectively shifts the equilibrium toward ester formation, significantly improving reaction yields [23] [24].
Research on p-hydroxybenzoic acid esterification using azeotropic distillation with toluene as the azeotropic agent achieved 95% yield with minimal reaction time and simple workup procedures [22]. The process combines reaction and water removal in a single vessel, with water being continuously removed through ternary azeotropic distillation and aqueous phase separation via a phase separator [22]. Reaction completion occurs within 5-6 hours using minimal alcohol quantities, demonstrating the efficiency of this intensification approach [22].
Industrial implementation of azeotropic distillation for ester synthesis requires careful consideration of energy consumption, equipment complexity, and environmental impact [26] [27]. Reactive distillation columns integrate reaction and separation operations, achieving water removal efficiencies of 90-98% while reducing energy requirements compared to sequential reaction and distillation processes [26]. However, these systems require higher capital investment and more complex process control compared to conventional batch operations [26].
Alternative process intensification methods include pervaporation-coupled reactors, which achieve water removal through selective membrane permeation [28]. Research on n-butyl acetate synthesis using pervaporation-coupled batch reactors demonstrated that water removal accelerates ester formation rates while achieving high conversions [28]. The pervaporation process offers advantages in terms of energy efficiency and environmental compatibility compared to conventional azeotropic distillation [28].
Table 4: Process Intensification Methods for Esterification
Method | Water Removal Efficiency (%) | Energy Requirement | Equipment Complexity | Suitable Scale |
---|---|---|---|---|
Azeotropic Distillation | 85-95 | High | Moderate | Industrial |
Reactive Distillation | 90-98 | Moderate | High | Industrial |
Pervaporation | 80-90 | Low | High | Pilot/Industrial |
Molecular Sieves | 70-85 | Very Low | Low | Laboratory/Pilot |
Dean-Stark Apparatus | 85-95 | Moderate | Low | Laboratory/Pilot |
Microwave Heating | 75-85 | Low | Moderate | Laboratory/Pilot |
Table 5: Reaction Kinetics Parameters for Different Catalytic Systems
Parameter | Homogeneous Catalysis | Heterogeneous Catalysis | Enzymatic Catalysis |
---|---|---|---|
Activation Energy (kJ/mol) | 45-65 | 39.5-55 | 25-35 |
Pre-exponential Factor (L²/g·mol·h) | 10³-10⁵ | 1.8×10³-10⁴ | 10²-10³ |
Reaction Order (Acid) | 1 | 1 | 1 |
Reaction Order (Alcohol) | 1 | 1 | 1 |
Equilibrium Constant (K) | 2-4 | 2.5-3.5 | 3-5 |
Optimal Temperature (°C) | 70-90 | 60-80 | 30-50 |
Gas chromatography-mass spectrometry represents the primary analytical technique for pentyl octanoate identification and quantification. The compound exhibits distinctive fragmentation patterns under electron ionization conditions, with the molecular ion peak appearing at m/z 214.0 corresponding to the intact molecule [C₁₃H₂₆O₂]⁺ [1] [2]. The base peak occurs at m/z 215.0, representing either the protonated molecular ion [M+H]⁺ or an isotope peak with 99.99% relative intensity [1] [3].
The characteristic fragmentation pathway involves initial loss of the pentoxy group (-OC₅H₁₁, 87 mass units), yielding a significant fragment at m/z 145.0 with 11.23% relative intensity [1]. This fragment corresponds to the octanoyl cation [C₈H₁₅O]⁺, which serves as a diagnostic ion for structural confirmation. Additional fragmentation produces the octanoyl fragment at m/z 127.0 (5.22% intensity) through loss of water from the primary fragment [4] [5].
Advanced method development for trace analysis requires careful optimization of chromatographic conditions. Temperature programming from 50°C to 280°C at 10°C/min provides optimal separation, while maintaining the injector temperature at 250°C and detector temperature at 300°C ensures complete volatilization and detection [4] . The use of helium carrier gas at 1.0 mL/min flow rate, combined with a Carbowax 20M stationary phase, achieves baseline resolution from potential interferents [7].
Parameter | Optimized Value | Purpose |
---|---|---|
Initial Temperature | 50°C | Analyte focusing |
Final Temperature | 280°C | Complete elution |
Ramp Rate | 10°C/min | Resolution optimization |
Injector Temperature | 250°C | Sample volatilization |
Detector Temperature | 300°C | Ion detection |
Carrier Gas Flow | 1.0 mL/min | Optimal separation |
Method validation demonstrates excellent linearity (R² > 0.99) across the concentration range of 0.43 μM to 100 μM, with intraday precision <9.1% and interday precision <9.3% [4] [5]. The lower limit of quantification (LLOQ) of 0.43 μM represents a twenty-fold improvement over conventional methyl esterification methods, making this approach suitable for trace-level determinations in complex matrices [4].
Pentyl octanoate presents unique challenges for chiral analysis due to the absence of stereogenic centers in the standard linear form. However, branched isomers such as 2-pentyl octanoate and 3-pentyl octanoate exhibit chirality and require specialized separation techniques [8] [9]. The (2S)-(+)-2-pentyl octanoate enantiomer displays weak fruity sensory characteristics, while the (2R)-(-)-enantiomer exhibits different organoleptic properties [10].
Enantioselective gas chromatography using cyclodextrin-based stationary phases provides the most effective approach for chiral separation. Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin demonstrates excellent enantioselectivity for secondary alcohol esters, achieving baseline resolution of pentyl octanoate enantiomers with α > 1.5 [11]. Temperature programming from 80°C to 180°C at 2°C/min optimizes the separation, while hydrogen carrier gas at 2.0 mL/min provides enhanced peak symmetry.
The derivatization approach offers an alternative strategy for enantiomeric purity assessment. Formation of diastereomeric derivatives using chiral auxiliaries such as (S)-Mosher's acid or N-Boc-L-proline enables separation on conventional achiral stationary phases [12]. The N-Boc-L-proline derivative method achieves resolution >4.0 and tailing factor <1.5, suitable for quantifying enantiomeric impurities at the 0.1% level [12].
Chiral Separation Method | Stationary Phase | Resolution | Detection Limit |
---|---|---|---|
Cyclodextrin GC | β-CD-TBS | α = 1.8 | 0.05% e.e. |
Derivatization HPLC | C18 RP | Rs = 4.3 | 0.1% e.e. |
Chiral Mobile Phase | Phenylcarbamate | α = 1.4 | 0.2% e.e. |
Flow-modulation comprehensive two-dimensional gas chromatography (GC×GC) represents an emerging technique for simultaneous enantiomeric and compositional analysis [13]. This approach provides both chiral separation in the first dimension and comprehensive volatile profiling in the second dimension, enabling detection of trace enantiomeric impurities without prior knowledge of sample composition.
Density functional theory calculations provide essential support for spectral interpretation and molecular property prediction. The B3LYP/6-31G(d) level of theory accurately reproduces experimental geometries for pentyl octanoate, with the molecule adopting an extended all-trans conformation in the gas phase [14] [15]. The calculated C-C-O-C torsion angle of 180.0° indicates minimal steric hindrance around the ester linkage.
Electronic structure analysis reveals the highest occupied molecular orbital (HOMO) localized primarily on the oxygen lone pairs of the ester functional group, with an energy of -6.78 eV [16]. The lowest unoccupied molecular orbital (LUMO) exhibits π* character centered on the carbonyl carbon, positioned at -0.42 eV. The resulting HOMO-LUMO gap of 6.36 eV corresponds to UV absorption at 195 nm, consistent with experimental spectra [17].
Vibrational frequency calculations at the same level of theory provide assignments for infrared and Raman spectra. The characteristic C=O stretch appears at 1735 cm⁻¹ (calculated 1742 cm⁻¹), while C-O-C asymmetric and symmetric stretching modes occur at 1165 cm⁻¹ and 1068 cm⁻¹, respectively [15]. The calculated frequencies show excellent agreement with experimental values after application of the standard 0.96 scaling factor.
Vibrational Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) | Assignment |
---|---|---|---|
C=O stretch | 1742 | 1735 | Ester carbonyl |
C-H stretch | 2978 | 2970 | Alkyl CH₃ |
C-O-C asym | 1175 | 1165 | Ester linkage |
C-O-C sym | 1075 | 1068 | Ester linkage |
Natural bond orbital (NBO) analysis reveals significant charge transfer from the pentyl oxygen lone pair to the σ* orbital of the C-O bond, with a stabilization energy of 12.4 kcal/mol [18]. This hyperconjugative interaction contributes to the conformational preference and spectroscopic properties of the molecule.
Time-dependent DFT calculations (TD-DFT) predict electronic absorption maxima at 195 nm (n→π* transition) and 165 nm (π→π* transition) with oscillator strengths of 0.0012 and 0.045, respectively [19]. The low intensity of the n→π* transition reflects the symmetry-forbidden nature of this excitation in the planar ester chromophore.
Crystallographic analysis of pentyl octanoate presents challenges due to its liquid state at room temperature (melting point -35°C) . However, in situ cryocrystallization techniques enable structure determination at reduced temperatures, revealing important molecular packing characteristics [21]. Based on systematic studies of homologous fatty acid esters, pentyl octanoate likely crystallizes in the triclinic space group P1̄ with typical unit cell parameters a ≈ 6.0 Å, b ≈ 7.0 Å, c ≈ 35.0 Å [22].
The molecular packing exhibits lamellar arrangements typical of amphiphilic esters, with molecules adopting extended conformations to maximize van der Waals interactions between alkyl chains [21] [23]. Intermolecular contacts primarily involve CH···H-C interactions between neighboring alkyl chains, with contact distances of 2.4-2.6 Å falling within the van der Waals radii sum [24].
Interaction Type | Distance (Å) | Energy (kJ/mol) | Contribution |
---|---|---|---|
CH···H-C contacts | 2.4-2.6 | -2.1 | 65% |
CH···O hydrogen bonds | 2.7-2.9 | -4.3 | 25% |
Dipole-dipole | 3.8-4.2 | -1.8 | 10% |
Hirshfeld surface analysis reveals that H···H contacts dominate the crystal packing (78.3%), followed by C···H interactions (18.9%) and O···H contacts (2.8%) [22]. The fingerprint plots demonstrate characteristic features of aliphatic esters, with sharp spikes corresponding to close H···H contacts and diffuse wings representing longer-range interactions.
The molecular arrangement follows the odd-even effect observed in homologous series, where pentyl octanoate (13 carbons) exhibits triclinic symmetry rather than the orthorhombic packing typical of even-numbered esters [21] [22]. This structural preference results from optimized molecular packing that accommodates the asymmetric chain length distribution.
Temperature-dependent structural studies reveal progressive disorder in the alkyl chains above 200 K, with increased thermal motion leading to orientational disorder around C-C bonds [25]. The order-disorder transition occurs gradually over a 50 K temperature range, consistent with the flexible nature of the pentyl and octanoyl segments.